2-(4-(Trifluoromethoxy)phenyl)naphthalene

Catalog No.
S12285541
CAS No.
M.F
C17H11F3O
M. Wt
288.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Trifluoromethoxy)phenyl)naphthalene

Product Name

2-(4-(Trifluoromethoxy)phenyl)naphthalene

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]naphthalene

Molecular Formula

C17H11F3O

Molecular Weight

288.26 g/mol

InChI

InChI=1S/C17H11F3O/c18-17(19,20)21-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H

InChI Key

SRZRECLPHOXEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)OC(F)(F)F

2-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene structure. Its molecular formula is C17H14F3OC_{17}H_{14}F_3O, and it features significant fluorine content, which influences its chemical properties and reactivity. The trifluoromethoxy group enhances the compound's lipophilicity and may affect its interaction with biological targets, making it of interest in medicinal chemistry and materials science.

, including:

  • Nucleophilic Substitution Reactions: The trifluoromethoxy group can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation to form corresponding quinones or reduction to yield hydro derivatives.
  • Suzuki–Miyaura Coupling: This reaction is crucial for synthesizing 2-(4-(trifluoromethoxy)phenyl)naphthalene from aryl halides and organoboron compounds in the presence of palladium catalysts.

The synthesis of 2-(4-(trifluoromethoxy)phenyl)naphthalene typically involves:

  • Suzuki–Miyaura Coupling: This method involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst. Reaction conditions such as temperature, solvent choice, and base selection are critical for optimizing yield and purity.
  • Alternative Synthetic Routes: Other methods may include electrophilic aromatic substitution or cycloaddition reactions involving naphthalene derivatives .

The compound has several applications across various fields:

  • Medicinal Chemistry: Due to its potential biological activity, it serves as a lead compound for developing new pharmaceuticals.
  • Material Science: Its stability and unique properties make it suitable for developing advanced materials, including coatings and polymers.
  • Organic Synthesis: It acts as a valuable intermediate in synthesizing more complex organic molecules due to its functional groups.

Interaction studies focus on how 2-(4-(trifluoromethoxy)phenyl)naphthalene interacts with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.

Such studies help elucidate the mechanisms of action and therapeutic potential of the compound.

Several compounds share structural similarities with 2-(4-(trifluoromethoxy)phenyl)naphthalene. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthaleneContains trifluoromethyl instead of trifluoromethoxyDifferent electronic properties affecting reactivity
4-Fluoro-2-(trifluoromethyl)phenolFluoro-substituted phenol structureExhibits different hydrogen bonding capabilities
1-Fluoro-2-(4-hydroxyphenyl)naphthaleneHydroxy group instead of trifluoromethoxyPotentially different solubility and reactivity profiles

The uniqueness of 2-(4-(trifluoromethoxy)phenyl)naphthalene lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that may enhance its utility in both research and industrial applications.

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

288.07619946 g/mol

Monoisotopic Mass

288.07619946 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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